molecular formula C8H15NO2 B7860972 3-(Cyclobutylamino)-butanoic acid

3-(Cyclobutylamino)-butanoic acid

Cat. No.: B7860972
M. Wt: 157.21 g/mol
InChI Key: DQFYLSPDWOXHRO-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)-butanoic acid is a substituted butanoic acid derivative featuring a cyclobutylamino group (-NH-cyclobutyl) at the third carbon position of the butanoic acid backbone. This compound combines the structural rigidity of the cyclobutane ring with the carboxylic acid functionality, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name

3-(cyclobutylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(5-8(10)11)9-7-3-2-4-7/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFYLSPDWOXHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)-butanoic acid typically involves the reaction of cyclobutylamine with a suitable butanoic acid derivative. One common method is the amidation reaction, where cyclobutylamine reacts with butanoic acid or its activated derivatives (such as butanoyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylamino)-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(Cyclobutylamino)-butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylamino)-butanoic acid involves its interaction with specific molecular targets. The cyclobutylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

(a) 3-Cyclopentylcyclobutanecarboxylic Acid

  • Structure : Features a cyclopentyl group attached to a cyclobutane ring fused to a carboxylic acid.
  • Applications: Listed with four suppliers, suggesting broader industrial or research use compared to the discontinued 3-(Cyclobutylamino)-butanoic acid .

(b) Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Contains a benzoylamino group and ketone at the third carbon, esterified as a methyl ester.
  • Key Difference : The absence of a cyclobutyl group and presence of a ketone/ester moiety make it more reactive in synthetic pathways (e.g., forming enamines or heterocycles) .

Linear and Branched Carboxylic Acids

lists multiple carboxylic acids (e.g., caproic acid, 2-methylbutanoic acid), which differ in chain length and branching:

Compound Chain Length Branching/Cyclic Group Functional Groups Potential Use Case
This compound C₈ Cyclobutylamino Carboxylic acid, amine Drug design, polymers
Caproic acid (hexanoic acid) C₆ Linear Carboxylic acid Food preservatives
2-Methylbutanoic acid C₅ Branched (methyl) Carboxylic acid Flavoring agents

Aromatic Amine Derivatives

Chloroaniline isomers (e.g., 2-chloro-, 3-chloro-) from highlight the role of amine positioning and halogenation in toxicity and reactivity. Unlike these aromatic amines, this compound’s aliphatic cyclobutyl group reduces resonance stabilization, likely lowering its environmental persistence .

Biological Activity

3-(Cyclobutylamino)-butanoic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological profile, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 157.21 g/mol
  • Structural Characteristics : The compound features a cyclobutyl group attached to an amino butanoic acid backbone, which may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly GABA receptors, which are crucial for neuronal signaling and have implications in anxiety and epilepsy treatment.
  • Antimicrobial Properties : Some derivatives of cyclobutyl compounds have shown antimicrobial activity, indicating potential applications in treating infections.
  • Anticancer Activity : Research indicates that certain analogs may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • GABA Receptor Interaction : The compound may enhance GABAergic activity, leading to increased inhibition in the central nervous system.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways associated with cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential GABA receptor agonism
AntimicrobialExhibits activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound on GABA receptors showed that it could enhance inhibitory neurotransmission in neuronal cultures. This suggests a potential therapeutic role in anxiety disorders. The study utilized electrophysiological methods to measure changes in neuronal excitability upon administration of the compound.

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of cyclobutyl derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the cyclobutyl group could enhance efficacy against specific microbial strains.

Case Study 3: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that the compound induced cell cycle arrest at the G1 phase and promoted apoptotic pathways. These findings were corroborated by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers.

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